Dechlorane 603

Vue d'ensemble

Description

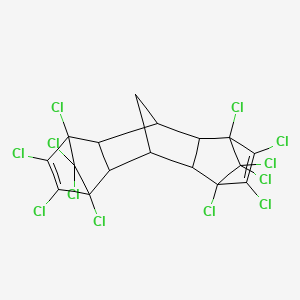

Dechlorane 603: is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl12 and a molecular weight of 637.68 g/mol . It is known for its prolonged thermal stability and is often used as an antioxidant in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Dechlorane 603 is synthesized through the chlorination of polycyclic aromatic hydrocarbons under controlled conditions. The process involves the addition of chlorine atoms to specific positions on the aromatic ring structure, resulting in a highly chlorinated compound.

Industrial Production Methods: : The industrial production of this compound typically involves the use of high-temperature reactors and chlorine gas as the chlorinating agent. The reaction conditions are carefully controlled to ensure the selective chlorination of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions: : Dechlorane 603 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed: : The major products formed from these reactions include various chlorinated derivatives and oxidation products, which are often used in further chemical synthesis and industrial applications.

Applications De Recherche Scientifique

Dechlorane 603 is a polychlorinated flame retardant belonging to the dechlorane family of compounds . These compounds are synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with various substrates .

Environmental Occurrence and Distribution:

- Presence in the Great Lakes Dec 603 has been detected in sediment and fish samples collected from the Laurentian Great Lakes .

- Comparison to other flame retardants In the Laurentian Great Lakes study, concentrations of Dec 603 were compared to those of mirex and dechlorane Plus (DP) .

- Concentration levels Dec-602 may be found in fish and sediment samples at levels similar to or even higher than Dechlorane Plus and Mirex, while related compounds Dec-603, and Dec-604 are often not found above the limit of detection .

Transformation Products:

- Transformation pathways Liu et al. have suggested that Dec603 is dechlorinated to monohydro-Dec603 (U1), hydroxylated to hydroxyl-Dec603, and further oxidized to U2. It is plausible that trihydro-Dec603 dicarbonyls are formed by further dechlorination and oxidation of monohydro-U2 .

- TP concentrations Some TPs occurred at much higher concentrations than the parent compounds (e.g., this compound TPs were >10-fold more abundant than their parent) .

Dietary Exposure:

- Presence in foodstuffs Dechloranes, including this compound, are considered concerning polychlorinated flame retardants since they were reported in various environmental and biota matrices .

- Food contamination One study investigated the dietary intake of the Lebanese population to these lipophilic environmental contaminants upon the evaluation of selected foodstuff contamination and found that detection frequency of at least one compound among Dechlorane Plus, Dechlorane 602, 603 and Chlordene Plus) was 91% .

Analytical methods

- GC method A capillary column gas chromatographic (GC) method was developed for detecting 3-methacryloxypropyltrimethoxysilane, 3-glycidoxypropyltrimethoxysilane and 3-aminopropyltriethoxysilane .

- Detection limits The detection limits were 1 mg ml 21 for 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane and 5 mg ml 21 for 3-aminopropyltriethoxysilane .

Mécanisme D'action

Molecular Targets and Pathways: : The mechanism by which Dechlorane 603 exerts its effects involves its interaction with cellular components and pathways. It is known to disrupt cellular processes by interfering with the function of enzymes and other biomolecules.

Pathways Involved: : The compound can induce oxidative stress and generate reactive oxygen species, leading to cellular damage and apoptosis. It also affects the expression of genes involved in detoxification and stress response pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Dechlorane 603 is often compared with other chlorinated polycyclic aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs) .

Uniqueness: : Unlike some other chlorinated compounds, this compound has a unique structure with multiple chlorine atoms at specific positions, which contributes to its thermal stability and antioxidant properties. This makes it particularly useful in applications requiring high thermal resistance.

Activité Biologique

Dechlorane 603 (Dec-603) is a chlorinated compound that has garnered attention due to its use as a flame retardant and its potential environmental and health impacts. As a member of the Dechlorane family, which includes other compounds such as Dechlorane Plus, it is essential to understand its biological activity, including toxicity, bioaccumulation, and environmental persistence.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 485.4 g/mol |

| Structure | Bicyclo(2,2,1)heptene derivative |

This compound is highly lipophilic, with a high octanol-water partition coefficient (Log Kow = 9.3), indicating significant potential for bioaccumulation in living organisms .

Toxicological Studies

Research into the toxicological effects of this compound has revealed several concerning findings:

- Oxidative Stress : Studies indicate that exposure to this compound can induce oxidative damage in various organisms, including marine macroalgae and fish. For instance, in carp embryos, exposure resulted in increased mortality rates and morphological deformities .

- Neurodevelopmental Toxicity : In zebrafish models, Dec-603 exposure has been linked to neurobehavioral anomalies and potential endocrine disruption. This raises concerns about its impact on developmental processes in aquatic species .

- Endocrine Disruption : Evidence suggests that this compound may interfere with hormonal pathways, potentially affecting reproductive health in both wildlife and humans .

Environmental Persistence and Bioaccumulation

This compound exhibits high environmental persistence and bioaccumulation potential:

- Bioconcentration Factors : Recent studies have reported bioconcentration factors exceeding 5000 in aquatic organisms, demonstrating significant accumulation in food webs .

- Global Distribution : Detection of this compound has been reported in various environmental matrices worldwide, including remote areas like the Arctic and Antarctic, indicating long-range transport capabilities .

Case Studies

Several case studies highlight the biological activity of this compound:

- Aquatic Ecosystems : Research conducted in the Niagara River demonstrated temporal trends of Dechloranes, including Dec-603. The study found seasonal variations in concentrations, suggesting that environmental factors influence its distribution and biological impact .

- E-Waste Recycling Impact : A study from sub-Saharan Africa reported the presence of Dechlorane compounds, including Dec-603, in soil samples near e-waste recycling sites. This underscores the risks associated with improper disposal of electronic waste and its contribution to environmental contamination .

Propriétés

Numéro CAS |

13560-92-4 |

|---|---|

Formule moléculaire |

C17H8Cl12 |

Poids moléculaire |

637.7 g/mol |

Nom IUPAC |

3,4,5,6,10,11,12,13,15,15,16,16-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |

InChI |

InChI=1S/C17H8Cl12/c18-8-9(19)13(23)1-12(8,22)2-3(13)7-5-4(6(2)16(7,26)27)14(24)10(20)11(21)15(5,25)17(14,28)29/h2-7H,1H2 |

Clé InChI |

UMNZVNMWVZXNBM-UHFFFAOYSA-N |

SMILES |

C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1C2(C3C(C1(C(=C2Cl)Cl)Cl)C4C5C(C3C4(Cl)Cl)C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dechlorane 603; AI3-27886. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Dechloranes and where are they found?

A1: Dechloranes are a group of chlorinated flame retardants chemically similar to Mirex. They are used in a variety of applications, including electrical wires, cables coating, computers, and polymers []. Dechloranes, such as Dechlorane Plus (DP), Mirex (Dechlorane), Dechlorane 602 (Dec 602), Dechlorane 603 (Dec 603), and Dechlorane 604 (Dec 604) have been detected in environmental samples such as water, sediment, and oysters, indicating their widespread distribution []. Significant amounts have been found in North America, particularly in the Laurentian Great Lakes [, ]. They have also been detected in air, soil, and sediment surrounding a DP production facility in Anpon, China [].

Q2: What is the molecular structure of this compound?

A2: While the exact structure is not explicitly provided in the abstracts, this compound (Dec 603) is described as an analogue of Dechlorane Plus (DP), a chlorinated flame retardant. Mass spectral evidence suggests Dec 603 has the molecular formula C17H8Cl12 []. Two novel compounds related to Dec 603, U1 (C17H9Cl11) and U2 (C17H7OCl11), were also identified, suggesting potential degradation pathways or impurities in commercial Dec 603 products [].

Q3: How persistent are Dechloranes in the environment?

A3: Dechloranes are highly persistent in the environment. Studies of sediment cores from the Great Lakes show that Lake Ontario sediments have accumulated this compound and other dechloranes in significant amounts []. Temporal trends indicate that while inputs of some dechloranes may be declining in certain areas, Lake Superior is still experiencing increasing fluxes of Dechlorane 602 and DP [].

Q4: How do Dechloranes accumulate in the food web?

A4: Dechloranes have been found to biomagnify in marine food webs. A study in Liaodong Bay, China, found that this compound was present in sediments and various marine species, including benthic invertebrates, fish, and gulls []. Trophic magnification factors (TMFs) were calculated for different dechloranes, indicating their potential to bioaccumulate in organisms at higher trophic levels [].

Q5: Are there differences in the bioaccumulation of different Dechlorane compounds?

A5: Yes, research suggests that the bioaccumulation potential of dechloranes can differ depending on their chemical properties. For example, while this compound has been detected in various marine species, its trophic magnification factor was not statistically significant, unlike Mirex and Dechlorane 602, which showed significant biomagnification []. This difference is likely attributed to the high hydrophobicity (logKOW: 11.2-11.3) of Dec 603, leading to lower bioavailability compared to Mirex and Dechlorane 602 [].

Q6: How are Dechloranes analyzed in environmental and biological samples?

A6: Several analytical methods are used to determine the presence and concentration of dechloranes in various matrices. These include:

- Gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing dechloranes in sediment and soil samples [].

- Gas chromatography-mass spectrometry (GC-MS/MS): This method offers accurate and precise quantification of dechloranes in complex matrices like food and feed samples [, ].

- Gas chromatography coupled with single quadrupole mass spectrometer (GC-MS) or GC-quadrupole time-of-flight (QToF) MS: These techniques were employed to characterize the structure of novel this compound analogues, highlighting their capabilities for identifying unknown compounds in environmental samples [].

Q7: What are the potential human health risks associated with Dechloranes?

A7: While the provided research focuses on the environmental occurrence and distribution of this compound, the lack of data on human exposure pathways raises concerns. The detection of Dechloranes in food and feed samples suggests a potential route for human exposure [, ]. Further research is crucial to assess the potential health risks associated with this compound exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.